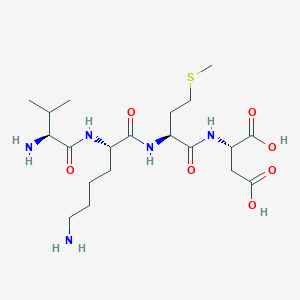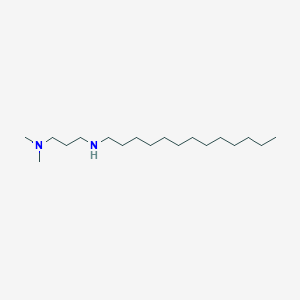![molecular formula C13H18O3 B12564050 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 190774-89-1](/img/structure/B12564050.png)
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol is an organic compound characterized by a dioxolane ring attached to a phenylethyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol typically involves the reaction of phenylethyl alcohol with ethylene oxide in the presence of a catalyst such as aluminum trichloride. This reaction forms an intermediate aluminum alkoxide, which is subsequently hydrolyzed to yield the desired product . Another method involves the hydrogenation of styrene oxide to produce phenylethyl alcohol, which can then be reacted with ethylene oxide to form the target compound .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic receptors, while the dioxolane ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to various effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: A simpler compound with a phenylethyl group attached to a hydroxyl group.
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenol: A compound with a similar dioxolane ring but with a phenol group instead of ethan-1-ol.
Uniqueness
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol is unique due to the presence of both a dioxolane ring and an ethan-1-ol moiety, which confer distinct chemical and physical properties
Propiedades
Número CAS |
190774-89-1 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethanol |
InChI |
InChI=1S/C13H18O3/c14-9-8-13(15-10-11-16-13)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2 |
Clave InChI |
CNRPQYTYOKIYST-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CCC2=CC=CC=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
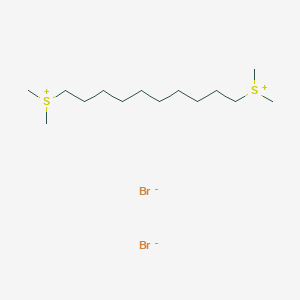
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)
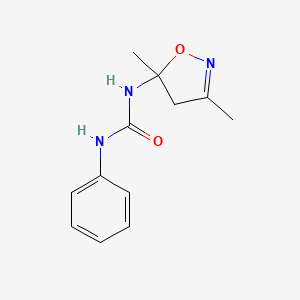
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
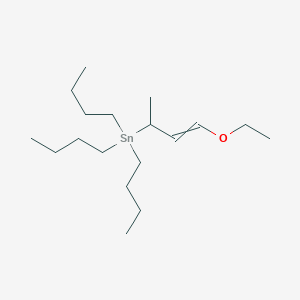
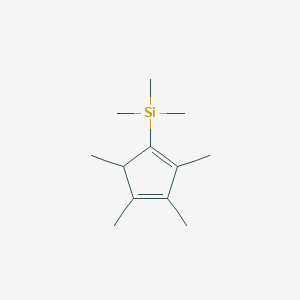
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

